Pan-Pim Kinase Inhibitory Potency: Benzothienopyrimidinone 14j vs. SGI-1776 and AZD1208
The benzothienopyrimidinone derivative 14j inhibits all three Pim kinase isoforms with Ki values of 2 nM (Pim-1), 3 nM (Pim-2), and 0.5 nM (Pim-3), measured using recombinant human Pim kinases with ATP at Km concentration [1]. In comparison, the imidazopyridazine SGI-1776 shows IC50 values of 7 nM (Pim-1), 363 nM (Pim-2), and 69 nM (Pim-3), while the pyrrolotriazine AZD1208 exhibits Ki values of 0.1 nM (Pim-1), 1.92 nM (Pim-2), and 0.4 nM (Pim-3) . The benzothienopyrimidinone scaffold thus provides balanced, low-nanomolar inhibition across all three isoforms, avoiding the >100-fold potency drop against Pim-2 observed with SGI-1776.
| Evidence Dimension | Pim-1/Pim-2/Pim-3 inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 2 nM (Pim-1), 3 nM (Pim-2), 0.5 nM (Pim-3) for compound 14j |
| Comparator Or Baseline | SGI-1776 IC50 = 7/363/69 nM; AZD1208 Ki = 0.1/1.92/0.4 nM |
| Quantified Difference | 14j shows >100-fold greater potency against Pim-2 vs. SGI-1776 (3 nM vs. 363 nM); potency intermediate between SGI-1776 and AZD1208 for Pim-1 and Pim-3 |
| Conditions | Recombinant human Pim kinases; ATP at Km concentration (for 14j); cell-free enzyme assays |
Why This Matters
The balanced pan-Pim inhibition profile of 14j enables complete pathway blockade without the isoform-specific potency gaps that compromise efficacy in Pim-2–dependent malignancies.
- [1] Tao ZF, et al. Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases. Journal of Medicinal Chemistry. 2009;52(21):6621-6636. DOI: 10.1021/jm900943h View Source
